molecular formula C16H20N4 B12266169 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine

4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12266169
M. Wt: 268.36 g/mol
InChI Key: LELILKWBVDGMFE-UHFFFAOYSA-N
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Description

4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be scaled up for industrial production due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound may yield corresponding oxides, while substitution reactions may result in halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4/c1-14-4-2-3-5-15(14)12-19-8-10-20(11-9-19)16-6-7-17-13-18-16/h2-7,13H,8-12H2,1H3

InChI Key

LELILKWBVDGMFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC=NC=C3

Origin of Product

United States

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